molecular formula C7H8O4 B13461478 2-Methoxycarbonyl-cyclobutene-1-carboxylic acid

2-Methoxycarbonyl-cyclobutene-1-carboxylic acid

Cat. No.: B13461478
M. Wt: 156.14 g/mol
InChI Key: OXESBZKQBYYRBW-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)cyclobut-1-ene-1-carboxylic acid is an organic compound with the molecular formula C7H8O4 It is a cyclobutene derivative with two carboxylic acid groups, one of which is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxycarbonyl)cyclobut-1-ene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of dimethyl carbonate with cyclobutene-1,2-dicarboxylic acid in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of 2-(methoxycarbonyl)cyclobut-1-ene-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)cyclobut-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of cyclobutene-1,2-dione derivatives.

    Reduction: Formation of 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylic acid.

    Substitution: Formation of various substituted cyclobutene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxycarbonyl)cyclobut-1-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of polymers and other materials with specific structural properties.

Mechanism of Action

The mechanism of action of 2-(methoxycarbonyl)cyclobut-1-ene-1-carboxylic acid involves its interaction with various molecular targets. The ester and carboxylic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may act as a substrate or inhibitor for enzymes that catalyze reactions involving carboxylic acids and esters.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid
  • 2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
  • 2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

Uniqueness

2-(Methoxycarbonyl)cyclobut-1-ene-1-carboxylic acid is unique due to its cyclobutene ring structure, which imparts distinct chemical and physical properties compared to its cyclobutane, cyclohexane, and cyclopentane analogs. The presence of the double bond in the cyclobutene ring can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

2-methoxycarbonylcyclobutene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-11-7(10)5-3-2-4(5)6(8)9/h2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXESBZKQBYYRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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